Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

Catalog No.
S3042570
CAS No.
1798974-47-6
M.F
C17H16FNO4S
M. Wt
349.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]...

CAS Number

1798974-47-6

Product Name

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

IUPAC Name

methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

Molecular Formula

C17H16FNO4S

Molecular Weight

349.38

InChI

InChI=1S/C17H16FNO4S/c1-12-6-8-13(9-7-12)10-11-24(21,22)19-16-14(17(20)23-2)4-3-5-15(16)18/h3-11,19H,1-2H3/b11-10+

InChI Key

SLZGXWVHJBDCRF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC

solubility

not available

Application in Organic Chemistry and Drug Research

“Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate” is a boric acid ester intermediate with benzene rings . It’s used in the organic synthesis of drugs .

Method of Application: The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Results or Outcomes: The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Application in the Synthesis of Thiophene Derivatives

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Method of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Application in the Synthesis of Boric Acid Compounds

“Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . Boric acid compounds are very important organic and chemical products .

Method of Application: The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Results or Outcomes: In the organic synthesis of drugs, boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Application in the Detection of Metabolites

3-Fluoro-2-methylbenzoic acid, a similar compound, was used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .

Method of Application: The compound is used as a reagent in the GC-MS (Gas Chromatography-Mass Spectrometry) process . The metabolites are detected based on their mass-to-charge ratio and their retention time in the GC-MS .

Results or Outcomes: The use of 3-Fluoro-2-methylbenzoic acid in GC-MS allows for the detection and identification of metabolites in cell cultures . This can be useful in various fields such as pharmacology and toxicology .

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a methyl ester group, a fluoro group, and a sulfonamide moiety. This compound belongs to the class of benzoates and is notable for its potential applications in medicinal chemistry due to its unique functional groups that may influence biological activity and reactivity.

The chemical behavior of methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate can be explored through various reactions typical of compounds containing ester and sulfonamide functionalities. Key reactions include:

  • Nucleophilic Substitution: The ester group can undergo nucleophilic attack, leading to the formation of different carboxylic acids.
  • Elimination Reactions: The sulfonamide group may participate in elimination reactions under certain conditions, potentially leading to the formation of alkenes.
  • Reduction: The fluoro group can be reduced to form other halogenated derivatives, altering the compound's reactivity profile.

The synthesis of methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Benzoate: Starting from salicylic acid or a similar precursor, an esterification reaction with methanol can yield the benzoate.
  • Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as sulfur tetrafluoride or by using fluorinating agents like N-fluorobenzenesulfonimide.
  • Sulfonamide Formation: The sulfonamide moiety can be introduced via reaction with a suitable amine and a sulfonyl chloride.
  • Alkenylation: The (E)-2-(4-methylphenyl)ethenyl group can be added through a coupling reaction, potentially utilizing palladium-catalyzed cross-coupling techniques.

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate has potential applications in:

  • Pharmaceutical Research: As a lead compound in drug discovery for antimicrobial or anti-inflammatory agents.
  • Chemical Biology: For probing biological pathways through enzyme inhibition studies.
  • Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with target proteins or enzymes.
  • Metabolic Stability: Assessing how metabolic enzymes process this compound and its derivatives.
  • Synergistic Effects: Evaluating potential synergistic effects when combined with other therapeutic agents.

Similar Compounds

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate shares structural similarities with several compounds, which can provide insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
Methyl 3-fluoro-2-fluorosulfonylbenzoateFluorinated benzoateAntimicrobial
Methyl 3-(4-methylphenyl)benzoateAromatic substitutionAnti-inflammatory
SulfanilamideSulfonamide structureAntibacterial

This comparison highlights that while many compounds share functional groups characteristic of methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate, its unique combination of functionalities may confer distinctive properties that warrant further investigation.

XLogP3

3.7

Dates

Last modified: 04-15-2024

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